![molecular formula C9H17BrO2 B6167661 tert-butyl 2-bromopentanoate CAS No. 55424-42-5](/img/no-structure.png)
tert-butyl 2-bromopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-bromopentanoate is a compound used in various scientific experiments and research. It is a compound with the molecular formula C9H17BrO2 .
Synthesis Analysis
The synthesis of tert-butyl peroxy-2-ethylhexanoate was investigated in a capillary microreactor. It was synthesized from 2-ethylhexanoyl chloride and tert-butyl hydroperoxide in the presence of a strong base, using the Schotten–Baumann method .Molecular Structure Analysis
The molecular structure of tert-butyl 2-bromopentanoate consists of a tert-butyl group attached to a bromopentanoate group .Chemical Reactions Analysis
The specific thermal reactions and decomposition characteristics of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator, were investigated . Two mass loss stages were observed for TBEC in dynamic heating experiments .Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 2-bromopentanoate is an organic compound with a bromide substituent Similar compounds like tert-butanol have been found to interact with several proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including metabolism and signal transduction.
Mode of Action
It is known that brominated compounds can participate in various chemical reactions due to the presence of the bromide group . This bromide group can be replaced by nucleophiles in nucleophilic substitution reactions, which could potentially lead to changes in the target proteins and their functions .
Biochemical Pathways
The tert-butyl group is known for its unique reactivity pattern and has implications in biosynthetic and biodegradation pathways
Result of Action
The bromide group in the compound could potentially cause changes in the target proteins, leading to alterations in their functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of tert-butyl 2-bromopentanoate . .
properties
{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 2-bromopentanoate can be achieved through the esterification of 2-bromopentanoic acid with tert-butanol using a strong acid catalyst.", "Starting Materials": [ "2-bromopentanoic acid", "tert-butanol", "strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 2-bromopentanoic acid (1 equivalent) and tert-butanol (1.2 equivalents) to a round-bottom flask.", "Add a few drops of strong acid catalyst (e.g. sulfuric acid) to the flask.", "Heat the mixture under reflux for several hours until the reaction is complete.", "Allow the mixture to cool and then extract the product with a suitable solvent (e.g. diethyl ether).", "Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.", "Filter the solution and concentrate the solvent under reduced pressure to obtain tert-butyl 2-bromopentanoate as a colorless liquid." ] } | |
CAS RN |
55424-42-5 |
Product Name |
tert-butyl 2-bromopentanoate |
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.